Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of fluorinating agents or building blocks that introduce fluorine atoms or fluorinated groups into the molecule. For example, paper describes the use of methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate as a trifluoromethylating agent, which could potentially be adapted for the synthesis of methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. Additionally, paper discusses the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, which could be relevant for the synthesis of the target compound by introducing the appropriate fluorinated side chains.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using techniques such as NMR, IR, and X-ray crystallography. Paper provides an example of this, where methyl 2-hydroxyimino-3-phenyl-propionate was characterized and its crystal structure was determined. Similar analytical methods would likely be used to analyze the molecular structure of methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, often influenced by the presence of the fluorine atoms. Paper describes reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with different nucleophiles, leading to the formation of various substituted products. This suggests that methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride could also react with nucleophiles to form a range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are typically influenced by the high electronegativity and small size of fluorine atoms. These properties include boiling and melting points, solubility, and chemical stability. While the papers do not directly discuss the properties of methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, they do provide data on related compounds that can be used to infer some of its properties. For instance, paper discusses the condensation of nitriles with polyhalogenated carboxylic acids, which could provide insights into the reactivity and stability of the target compound.
Scientific Research Applications
Synthetic Intermediates in Drug Development
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride serves as a precursor in synthesizing a variety of novel 3,3,3-trifluoroalanine derivatives, which are potential candidates for drug development. These compounds are synthesized through routes that involve the reaction of methyl trifluoropyruvate with certain reagents, followed by dehydration (Skarpos et al., 2006).
Enhancing Battery Performance
In the field of lithium-ion batteries, alkyl 3,3,3-trifluoropropanoate, including methyl 3,3,3-trifluoropropanoate, is used as an electrolyte additive. This additive significantly enhances the high-voltage performance of lithium-ion batteries, contributing to increased capacity retention and improved cycling activity (Zheng et al., 2017).
Synthesis of Fluorinated Amino Acids
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is utilized in the synthesis of various fluorinated amino acids. These include the stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives, valuable for their unique properties (Shimada et al., 2006).
NMR Indicators of Intracellular pH
Fluorinated amino acids, including those derived from methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, have been used as indicators for measuring intracellular pH in human lymphocytes using 19F NMR. These indicators offer a non-toxic method for studying intracellular environments (Taylor & Deutsch, 1983).
Coordination Compounds in Chemistry
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is involved in the study of coordination compounds. Its interaction with palladium(II) has been explored, revealing insights into the behavior of such compounds in different solvents (Warnke & Trojanowska, 1993).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c1-10-3(9)2(8)4(5,6)7;/h2H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMMPCAGCWNDCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564444 | |
Record name | Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride | |
CAS RN |
134297-36-2, 27240-44-4 | |
Record name | Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-Trifluoroalanine methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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